molecular formula C13H17N B11906356 1-Ethyl-2,4-dimethyl-1,2-dihydroquinoline

1-Ethyl-2,4-dimethyl-1,2-dihydroquinoline

Cat. No.: B11906356
M. Wt: 187.28 g/mol
InChI Key: LXOPUSKKHCSCSN-UHFFFAOYSA-N
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Description

1-Ethyl-2,4-dimethyl-1,2-dihydroquinoline is a heterocyclic aromatic organic compound It belongs to the quinoline family, which is known for its diverse biological and pharmacological activities

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethyl-2,4-dimethyl-1,2-dihydroquinoline can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2-ethyl-3,5-dimethyl aniline with an aldehyde or ketone in the presence of a catalyst can yield the desired quinoline derivative .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Catalysts such as Lewis acids or transition metal complexes are often employed to facilitate the cyclization process .

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-2,4-dimethyl-1,2-dihydroquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Ethyl-2,4-dimethyl-1,2-dihydroquinoline has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its potential as a pharmacophore in drug development.

    Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-ethyl-2,4-dimethyl-1,2-dihydroquinoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit or activate certain enzymes, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and the biological context .

Comparison with Similar Compounds

    2-Methylquinoline: Another quinoline derivative with a methyl group at the 2-position.

    4-Hydroxyquinoline: A quinoline derivative with a hydroxyl group at the 4-position.

    1,2,3,4-Tetrahydroquinoline: A fully hydrogenated quinoline derivative.

Uniqueness: 1-Ethyl-2,4-dimethyl-1,2-dihydroquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C13H17N

Molecular Weight

187.28 g/mol

IUPAC Name

1-ethyl-2,4-dimethyl-2H-quinoline

InChI

InChI=1S/C13H17N/c1-4-14-11(3)9-10(2)12-7-5-6-8-13(12)14/h5-9,11H,4H2,1-3H3

InChI Key

LXOPUSKKHCSCSN-UHFFFAOYSA-N

Canonical SMILES

CCN1C(C=C(C2=CC=CC=C21)C)C

Origin of Product

United States

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